barium(2+);naphthalene-1-carboxylate
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Overview
Description
barium(2+);naphthalene-1-carboxylate is an organometallic compound that is commonly used in various industrial applications. It is a barium salt of naphthenic acid, which is a mixture of cyclopentyl and cyclohexyl carboxylic acids. This compound is known for its solubility in organic solvents and its use as a catalyst in organic synthesis .
Preparation Methods
barium(2+);naphthalene-1-carboxylate can be synthesized through the reaction of barium hydroxide with naphthenic acid. The reaction typically occurs in an organic solvent such as toluene or xylene. The mixture is heated to facilitate the reaction, and the resulting barium naphthenate is then purified through filtration and evaporation . Industrial production methods often involve the use of large-scale reactors and continuous processing to ensure high yield and purity .
Chemical Reactions Analysis
barium(2+);naphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form barium carbonate and other by-products.
Reduction: It can be reduced under specific conditions to yield different barium-containing compounds.
Substitution: this compound can participate in substitution reactions where the naphthenate ligand is replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Scientific Research Applications
barium(2+);naphthalene-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Biology: this compound is studied for its potential effects on biological systems, including its role in enzyme inhibition.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of lubricants, corrosion inhibitors, and as a drying agent in paints and coatings
Mechanism of Action
The mechanism of action of barium naphthenate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In industrial applications, its effectiveness as a catalyst is due to its ability to facilitate the formation of reactive intermediates, thereby accelerating chemical reactions .
Comparison with Similar Compounds
barium(2+);naphthalene-1-carboxylate is similar to other metal naphthenates such as:
- Zinc naphthenate
- Copper naphthenate
- Lead naphthenate
- Manganese naphthenate These compounds share similar properties, such as solubility in organic solvents and use as catalysts. barium naphthenate is unique in its specific applications and effectiveness in certain reactions compared to its counterparts .
Properties
IUPAC Name |
barium(2+);naphthalene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2.Ba/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,12,13);/q;+2/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFANMKNQTJCCAV-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)[O-].[Ba+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BaO2+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68514-62-5 |
Source
|
Record name | Naphthenic acids, barium salts, reaction products with carbon dioxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Naphthenic acids, barium salts, reaction products with carbon dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.568 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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